molecular formula C11H7F2NO2 B2891386 3-(Difluoromethyl)isoquinoline-5-carboxylic acid CAS No. 2248384-79-2

3-(Difluoromethyl)isoquinoline-5-carboxylic acid

Cat. No.: B2891386
CAS No.: 2248384-79-2
M. Wt: 223.179
InChI Key: ZCBICMZKYHKSGX-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)isoquinoline-5-carboxylic acid is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in natural products and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)isoquinoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the isoquinoline ring .

Scientific Research Applications

3-(Difluoromethyl)isoquinoline-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)isoquinoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Difluoromethyl)isoquinoline-5-carboxylic acid include other fluorinated isoquinolines and difluoromethylated heterocycles. Examples include:

  • 3-(Trifluoromethyl)isoquinoline
  • 3-(Difluoromethyl)quinoline
  • 3-(Difluoromethyl)pyridine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(difluoromethyl)isoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2/c12-10(13)9-4-8-6(5-14-9)2-1-3-7(8)11(15)16/h1-5,10H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBICMZKYHKSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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